2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

Descripción general

Descripción

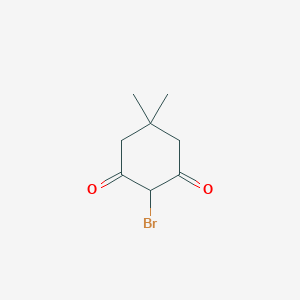

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione: is an organic compound with the molecular formula C8H11BrO2 . It is a derivative of 1,3-cyclohexanedione, where the hydrogen atoms at the 2-position are replaced by a bromine atom and two methyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through the bromination of 5,5-dimethyl-1,3-cyclohexanedione. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexanedione derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Synthesis of Substituted Compounds :

- 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione serves as a key intermediate in the synthesis of various substituted compounds. For instance, it reacts with substituted thiocarbamides under microwave irradiation to yield 2-substituted imino derivatives.

- Michael Addition Reactions :

- Catalytic Applications :

Applications in Medicinal Chemistry

-

Enzyme Inhibition Studies :

- The ability of this compound to form covalent bonds makes it a valuable compound for studying enzyme inhibition mechanisms. It has been used to investigate the interactions between small molecules and biological macromolecules.

- Drug Development :

Applications in Materials Science

- Polymer Chemistry :

- Nanocomposites :

Case Study 1: Synthesis of Imines

A study demonstrated the synthesis of imines from this compound and various amines under microwave conditions. The reaction was optimized for time and yield, showcasing the compound's utility in rapid organic synthesis.

Case Study 2: Enzyme Inhibition

Research involving the compound's interaction with specific enzymes revealed that modifications to its structure could significantly affect inhibitory potency. This finding underscores its potential as a lead compound in drug discovery.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The bromine atom and the diketone structure play crucial roles in its reactivity and binding properties. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.

Comparación Con Compuestos Similares

5,5-Dimethyl-1,3-cyclohexanedione: Lacks the bromine atom, resulting in different reactivity and applications.

2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

1,3-Cyclohexanedione: The parent compound without any substituents, used as a precursor for various derivatives.

Uniqueness: 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where bromine’s reactivity is advantageous.

Actividad Biológica

Overview

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione (CAS Number: 1195-91-1) is an organic compound characterized by the molecular formula . This compound is notable for its unique chemical structure, which includes a bromine atom and two methyl groups attached to a cyclohexanedione framework. Its biological activity has been explored in various contexts, particularly in enzyme inhibition and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the diketone structure facilitate its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of enzymatic activity, making it a valuable compound in biochemical research.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of various enzymes. It has been utilized in studies to explore its effects on enzyme kinetics and protein interactions. The compound's ability to modify enzyme activity makes it a useful tool in understanding biochemical pathways.

2. Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of compounds related to this compound. For instance, derivatives of this compound have shown significant activity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). These studies typically report half-maximal inhibitory concentrations (IC50) in the nanomolar range, indicating potent antiproliferative properties.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10 |

| 9q | MDA-MB-231 | 23 |

| CA-4 | MCF-7 | 3.9 |

3. Tubulin Destabilization

Compounds derived from this compound have demonstrated the ability to destabilize tubulin polymerization in vitro. This property is significant for developing new anticancer agents that target microtubule dynamics. Flow cytometry analyses have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study published in MDPI explored the antiproliferative effects of various synthesized compounds based on this compound. The results indicated that certain derivatives exhibited significant inhibition of cell growth in MCF-7 cells. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity through covalent modification, providing insights into its potential therapeutic applications.

Propiedades

IUPAC Name |

2-bromo-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXANUSFMRALNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061602 | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-91-1 | |

| Record name | 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-bromo-5,5-dimethylcyclohexane-1,3-dione a valuable reagent in organic synthesis?

A1: 2-Bromo-5,5-dimethylcyclohexane-1,3-dione serves as a key starting material for creating diverse heterocyclic compounds. Its structure, featuring a reactive bromine atom and a 1,3-dione moiety, allows for various chemical transformations. Research demonstrates its utility in synthesizing substituted benzothiazoles, benzoxazoles, and benzothiadiazines. [, ]

Q2: What specific heterocyclic systems have been successfully synthesized using 2-bromo-5,5-dimethylcyclohexane-1,3-dione?

A2: Studies showcase the successful synthesis of several heterocyclic systems using this compound. Examples include:

- 7,8-dihydro-6H-benzotetrazolothiadiazines: This novel system was synthesized using 2-bromo-5,5-dimethylcyclohexane-1,3-dione and sodium 1-amino-1H-tetrazole-5-thiolate. []

- 4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-9(6H)-one derivatives: This synthesis involved reacting 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol. []

- Various thiazole, oxazole, thiazine, oxazine, thiadiazine, and triazolo-thiadiazine derivatives: These diverse heterocycles were formed by reacting 2-bromo-5,5-dimethylcyclohexane-1,3-dione with various reagents like thiocarbamides, carbamides, aminothiophenols, and aminophenols. []

Q3: How does the reaction of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with nucleophiles proceed?

A3: The bromine atom in 2-bromo-5,5-dimethylcyclohexane-1,3-dione is susceptible to nucleophilic substitution. This allows various nucleophiles, such as thiocarbamides or aminothiophenols, to replace the bromine atom, leading to the formation of a new carbon-heteroatom bond. Subsequent cyclization reactions involving the 1,3-dione moiety can then lead to the formation of the desired heterocyclic ring systems. []

Q4: What analytical techniques are typically used to characterize the synthesized heterocyclic compounds?

A4: Researchers commonly employ a combination of spectroscopic and analytical techniques for structural confirmation. These include:

- Nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C NMR): provides information about the compound's structure and connectivity. [, ]

- Infrared (IR) spectroscopy: identifies functional groups present in the molecule. []

- Mass spectrometry (MS): determines the molecular weight and fragmentation pattern of the compound. []

- Elemental analysis: confirms the percentage composition of elements in the synthesized compound. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.